molecular formula C12H19FN4O B11756651 1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B11756651
M. Wt: 254.30 g/mol
InChI Key: LSBGJQBZMCURAZ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoroethyl group, a methylpiperidine moiety, and a pyrazolamine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole core with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the methylpiperidine moiety: This can be done through an amide coupling reaction between the pyrazole derivative and 3-methylpiperidine-1-carboxylic acid using coupling reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(2-chloroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-fluoroethyl)-4-(3-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: Similar structure but with an ethylpiperidine moiety instead of a methylpiperidine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H19FN4O

Molecular Weight

254.30 g/mol

IUPAC Name

[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H19FN4O/c1-9-3-2-5-16(7-9)12(18)10-8-17(6-4-13)15-11(10)14/h8-9H,2-7H2,1H3,(H2,14,15)

InChI Key

LSBGJQBZMCURAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN(N=C2N)CCF

Origin of Product

United States

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